molecular formula C11H3F17N2 B14341365 4-(Heptadecafluorooctyl)-1H-pyrazole CAS No. 92914-86-8

4-(Heptadecafluorooctyl)-1H-pyrazole

Cat. No.: B14341365
CAS No.: 92914-86-8
M. Wt: 486.13 g/mol
InChI Key: NQDRASINBDLRQZ-UHFFFAOYSA-N
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Description

4-(Heptadecafluorooctyl)-1H-pyrazole is a fluorinated organic compound characterized by the presence of a pyrazole ring substituted with a heptadecafluorooctyl group. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), known for their unique chemical properties, including high thermal stability and resistance to degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptadecafluorooctyl)-1H-pyrazole typically involves the reaction of heptadecafluorooctyl iodide with a pyrazole derivative under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Heptadecafluorooctyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Heptadecafluorooctyl)-1H-pyrazole is a pyrazole compound characterized by a five-membered ring containing two nitrogen atoms and a heptadecafluorooctyl group. This group imparts unique properties such as hydrophobicity and chemical stability to the compound. The fluorinated alkyl chains enhance its surface activity, making it applicable in materials science and pharmaceuticals.

Scientific Research Applications

Pharmaceuticals
this compound can serve as a scaffold for drug development, particularly for drugs targeting inflammation and cancer. Pyrazoles are known to possess a wide range of biological activities, including anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, and anti-viral properties .

A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived by bioisosterically replacing 1 with pyrazole derivatives, exhibited potent CDK2 inhibitory activity . Among these, compound 15 was the most potent CDK2 inhibitor (Ki = 0.005 µM) with selectivity over other CDKs tested . This compound also displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (GI50 = 0.127-0.560 μM) . Mechanistic studies in ovarian cancer cells showed that 15 reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis, highlighting the potential of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold for developing selective CDK2 inhibitors for cancer treatment .

Various pyrazole analogs have demonstrated antinociceptive, anti-inflammatory, and antidepressant activities . For instance, compounds with para-, meta-, and ortho- positions on the phenyl ring have shown antinociceptive effects, potentially through the activation of the opioid receptor and blockage of the acid-sensing ion channel subtype 1α (ASIC-1α) .

Materials Science
The presence of the heptadecafluorooctyl group in this compound enhances its surface activity, making it useful in materials science. The fluorinated alkyl chains contribute to its hydrophobicity and chemical stability, which are valuable in creating specialized materials and coatings. Examples include:

  • Coatings Fluorinated polymers can be used in coatings with micro-/nano-structured super-hydrophobic properties .
  • Surface modification Gold thin films can be covalently modified using water-soluble arenediazonium tosylates (ADTs) for plasmonic applications .
  • Actuators Pyrazole derivatives can be used in stimuli-responsive actuators .

Mechanism of Action

The mechanism of action of 4-(Heptadecafluorooctyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated nature allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. This interaction can lead to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Heptadecafluorooctyl)-1H-pyrazole stands out due to its unique combination of a pyrazole ring and a heptadecafluorooctyl group, which imparts distinct chemical properties.

Properties

CAS No.

92914-86-8

Molecular Formula

C11H3F17N2

Molecular Weight

486.13 g/mol

IUPAC Name

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-1H-pyrazole

InChI

InChI=1S/C11H3F17N2/c12-4(13,3-1-29-30-2-3)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2H,(H,29,30)

InChI Key

NQDRASINBDLRQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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